molecular formula C16H12BrNO B8380493 3-(Benzyloxy)-6-bromoisoquinoline

3-(Benzyloxy)-6-bromoisoquinoline

Cat. No.: B8380493
M. Wt: 314.18 g/mol
InChI Key: DIPKZZHSVWPFQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Benzyloxy)-6-bromoisoquinoline is a useful research compound. Its molecular formula is C16H12BrNO and its molecular weight is 314.18 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H12BrNO

Molecular Weight

314.18 g/mol

IUPAC Name

6-bromo-3-phenylmethoxyisoquinoline

InChI

InChI=1S/C16H12BrNO/c17-15-7-6-13-10-18-16(9-14(13)8-15)19-11-12-4-2-1-3-5-12/h1-10H,11H2

InChI Key

DIPKZZHSVWPFQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=NC=C3C=CC(=CC3=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 25 mL round-bottomed flask containing 6-bromoisoquinolin-3-ol (500 mg, 2.23 mmol) was added TEA (0.467 mL, 3.35 mmol) and benzyl bromide (0.319 mL, 2.68 mmol) in DMF (10 mL) to give a brown solution. The reaction was heated to 80° C. overnight. After cooling to RT, the reaction mixture was concentrated in vacuo, and taken up in DCM and water. The water was extracted with DCM (2×), and the combined organic fractions were washed with brine, dried over MgSO4, filtered, and concentrated in vacuo. The residue was purify by flash column chromatography (10-30-50% EtOAc/Heptanes), providing the title compound (132 mg, 0.420 mmol, 19% yield). M+1=316.0. 1H NMR (400 MHz, CHLOROFORM-d) δ 8.92 (s, 1H), 7.85 (d, J=1.25 Hz, 1H), 7.74 (d, J=8.78 Hz, 1H), 7.31-7.52 (m, 6H), 6.99 (s, 1H), 5.48 (s, 2H).
Quantity
500 mg
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
0.467 mL
Type
reactant
Reaction Step Two
Quantity
0.319 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
19%

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